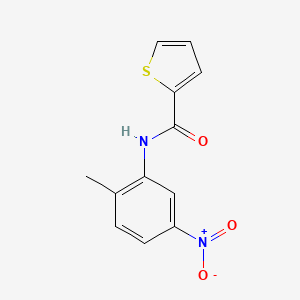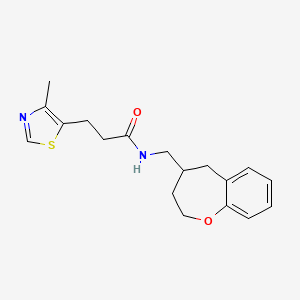
4-(2,3-dimethoxybenzyl)thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-dimethoxybenzyl)thiomorpholine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as DTBM or DTBM-Morpholine, and it belongs to the class of thiomorpholine derivatives. The chemical structure of DTBM contains a thiomorpholine ring that is substituted with a 2,3-dimethoxybenzyl group.
Scientific Research Applications
DTBM has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and biochemistry. One of the main areas of research has been the investigation of DTBM as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play a crucial role in cellular signaling and are involved in many physiological processes. DTBM has been shown to selectively bind to certain GPCRs and modulate their activity, making it a promising tool for studying GPCR function.
Mechanism of Action
The mechanism of action of DTBM involves its interaction with GPCRs. DTBM binds to the allosteric site of the receptor, which is a site other than the active site where the ligand binds. This binding induces a conformational change in the receptor, which leads to the modulation of its activity. DTBM has been shown to increase the affinity of certain GPCRs for their ligands, as well as to enhance or inhibit their signaling pathways.
Biochemical and Physiological Effects:
DTBM has been shown to have various biochemical and physiological effects, depending on the specific receptor it interacts with. For example, DTBM has been reported to enhance the activity of the dopamine D2 receptor, which is involved in the regulation of motor function and reward. DTBM has also been shown to inhibit the activity of the chemokine receptor CXCR4, which is involved in immune response and cancer progression. These effects suggest that DTBM has potential therapeutic applications in various diseases.
Advantages and Limitations for Lab Experiments
DTBM has several advantages as a research tool, including its selectivity for certain GPCRs, its ability to modulate receptor activity without directly activating or inhibiting it, and its relatively low toxicity. However, there are also limitations to its use, including the need for specific receptor targets and the potential for off-target effects. Additionally, the synthesis of DTBM can be challenging and time-consuming, which may limit its availability for some researchers.
Future Directions
There are several future directions for research on DTBM, including the investigation of its potential therapeutic applications in various diseases, the identification of new receptor targets, and the development of more efficient synthesis methods. Additionally, the use of DTBM in combination with other research tools, such as optogenetics and chemogenetics, may provide new insights into the function of GPCRs. Overall, DTBM is a promising research tool that has the potential to advance our understanding of GPCR function and its role in various physiological processes.
Synthesis Methods
The synthesis of DTBM involves the reaction of 2,3-dimethoxybenzyl chloride with thiomorpholine in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions, and the product is obtained in high yield after purification by column chromatography. This method has been reported in several scientific publications, and it is considered to be a reliable and efficient way to synthesize DTBM.
Properties
IUPAC Name |
4-[(2,3-dimethoxyphenyl)methyl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-15-12-5-3-4-11(13(12)16-2)10-14-6-8-17-9-7-14/h3-5H,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGRCBHQBWGVGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198213 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclohexyl-2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5682793.png)
![N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]-2-furamide](/img/structure/B5682797.png)
![1-[2-(trifluoromethyl)benzyl]azepan-2-one](/img/structure/B5682801.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-3-isoxazolecarboxamide](/img/structure/B5682809.png)
![N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5682817.png)

![9-(cyclopropylmethyl)-1-methyl-4-(2-pyrazinyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5682834.png)

![methyl 3-{[(4-methoxybenzyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5682854.png)
![9-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5682860.png)
![4-{[5-ethyl-3-(methoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5682863.png)

![3-{1-[N-(aminocarbonyl)-N-methylglycyl]piperidin-3-yl}-N-(3,4-difluorobenzyl)propanamide](/img/structure/B5682886.png)
![1-(4-fluorophenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5682888.png)
